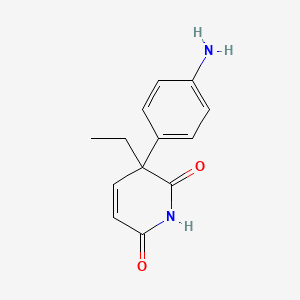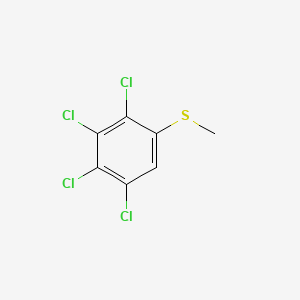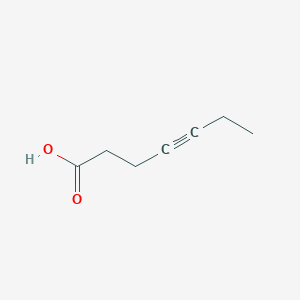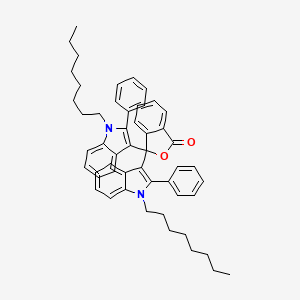
2-Iodo-1-hexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1-hexene is an organic compound with the molecular formula C6H11I It is a halogenated alkene, characterized by the presence of an iodine atom attached to the second carbon of a hexene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Iodo-1-hexene can be synthesized through a multi-step process starting from 5-hexen-1-ol. The general procedure involves the conversion of 5-hexen-1-ol to its corresponding mesylate, followed by substitution with sodium iodide. The reaction conditions typically involve the use of dichloromethane as a solvent and cooling the reaction mixture to low temperatures (0 to -5°C) to control the reaction rate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-1-hexene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in reactions with sodium azide or potassium cyanide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form hex-1-yne.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Sodium Iodide: Used in the synthesis of this compound from mesylates.
Bases: Such as potassium tert-butoxide, used in elimination reactions.
Electrophiles: Such as bromine or hydrogen bromide, used in addition reactions.
Major Products Formed
Substitution: Products like 2-azido-1-hexene or 2-cyano-1-hexene.
Elimination: Formation of hex-1-yne.
Addition: Formation of 2,3-dibromohexane or 2-bromo-1-hexene.
Aplicaciones Científicas De Investigación
2-Iodo-1-hexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of iodinated compounds for radiographic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodo-1-hexene in chemical reactions typically involves the formation of a carbocation intermediate when the iodine atom leaves. This intermediate can then undergo various transformations, such as nucleophilic attack or elimination. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
1-Iodohexane: Similar in structure but lacks the double bond, making it less reactive in certain types of reactions.
2-Bromo-1-hexene: Similar reactivity but with bromine instead of iodine, which can affect the reaction rate and conditions.
2-Chloro-1-hexene: Another halogenated alkene with different reactivity due to the presence of chlorine.
Uniqueness
2-Iodo-1-hexene is unique due to the presence of the iodine atom, which is a good leaving group, making it highly reactive in substitution and elimination reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic chemistry .
Propiedades
Número CAS |
54145-19-6 |
|---|---|
Fórmula molecular |
C6H11I |
Peso molecular |
210.06 g/mol |
Nombre IUPAC |
2-iodohex-1-ene |
InChI |
InChI=1S/C6H11I/c1-3-4-5-6(2)7/h2-5H2,1H3 |
Clave InChI |
HXHBSEFLWXXWSX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]-](/img/structure/B14649777.png)





